molecular formula C₇H₄D₃NO₂ B125210 Homarine CAS No. 445-30-7

Homarine

Cat. No. B125210
CAS RN: 445-30-7
M. Wt: 137.14 g/mol
InChI Key: BRTLKRNVNFIOPJ-UHFFFAOYSA-N
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Description

Homarine, also known as N-methyl picolinic acid betaine, is an organic compound with the chemical formula C7H7NO2 . It is commonly found in aquatic organisms from phytoplankton to crustaceans .


Synthesis Analysis

The identity of Homarine was first assigned by liquid chromatography coupled to tandem MS and 1H NMR spectroscopy, and then confirmed by total synthesis and spectroscopic comparison of synthetic Homarine and whale shark serum samples .


Molecular Structure Analysis

Homarine has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da . It contains a total of 17 bonds; 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 positively charged N and 1 Pyridine(s) .


Chemical Reactions Analysis

Homarine functions as an osmolyte by affecting the ionic strength of the cytosol and thereby maintaining osmotic pressure within the cell . It may also act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline .


Physical And Chemical Properties Analysis

Homarine has a molecular formula of C7H7NO2, an average mass of 137.136 Da, and a monoisotopic mass of 137.047684 Da . It has 3 H bond acceptors, 1 H bond donor, 1 freely rotating bond, and 0 Rule of 5 violations . Its ACD/LogP is -3.91, ACD/LogD (pH 5.5) is -2.58, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.76, ACD/LogD (pH 7.4) is -2.58, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.76 . Its polar surface area is 44 Å2 .

Scientific Research Applications

Occurrence in Marine Species

Homarine has been identified as a common and abundant metabolite in various edible species of marine molluscs, including classes Gastropoda, Bivalvia, and Cephalopoda. This discovery challenges previous assumptions about certain metabolites in marine species (Polychronopoulos et al., 2001).

Role in Marine Shrimp

Research on marine shrimp has revealed that homarine plays a role as a transmethylating agent, capable of transferring its N-methyl group to form various compounds. This suggests homarine might serve as a reservoir of methyl groups in crustacea (Netherton & Gurin, 1982).

Chemical Properties and Reactions

Electrodimerization studies of homarine have been conducted, providing insight into its chemical behavior and interactions, especially in alkaline solutions (Rusling, 1981).

UV Absorption and Potential Role in Nerve Function

Investigations into the distribution and function of homarine in tissues and phyla have revealed its high concentrations in nerve and its potential role in cellular osmoregulation, despite it not being directly involved in membrane activity (Gasteiger, Haake, & Gergen, 1960).

Role as a Feeding Deterrent

Homarine has been identified as a feeding deterrent in the Antarctic lamellarian gastropod, suggesting its role in chemical defense mechanisms (McClintock et al., 1994).

Distribution in Fish

The distribution of homarine in fish varies depending on the species and organs, with higher levels observed in gonads and digestive organs of certain species (Ito, Suzuki, Shirai, & Hirano, 1994).

Role in Pattern Control in Marine Hydroid

Homarine has been found to play a role in pattern control during the metamorphosis and development of marine hydroids, indicating its significance in morphogenesis (Berking, 1987).

Structural and Spectroscopic Studies

Detailed studies of homarine's structure, vibrational, and NMR spectra have been conducted, providing valuable information for further research and applications (Szafran, Katrusiak, Koput, & Dega-Szafran, 2007).

Antifouling Properties

Homarine has been identified in certain marine organisms as an active agent against fouling, suggesting its potential application in biofouling prevention (Targett et al., 1983).

Antimicrobial Activity

Studies have indicated that homarine possesses antimicrobial properties, as seen in the common seawhip Leptogorgia virgulata, thus hinting at its potential use in antimicrobial applications (Shapo, Moeller, & Galloway, 2007).

Future Directions

The major difference between healthy and unhealthy individuals was the concentration of Homarine, which was present at substantially lower concentrations in unhealthy whale sharks, suggesting that this metabolite may be a useful biomarker of health status in this species . This opens up new avenues for research into the role of Homarine in health and disease, particularly in marine organisms .

properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTLKRNVNFIOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196201
Record name Homarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homarine

CAS RN

445-30-7
Record name Homarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
DMJ Dickson, GO Kirst - Planta, 1986 - Springer
The tertiary sulphonium compound, β-dimethylsulphoniopropionate (DMSP) and the quaternary ammonium compounds glycine betaine and homarine are important osmotica in …
Number of citations: 236 link.springer.com
NM Targett, SS Bishop, OJ McConnell… - Journal of Chemical …, 1983 - Springer
… homarine inhibited the growth of the potential fouling diatom, Navicula satinicola Hust., by 50-60%. Homarine … Three compounds structurally related to homarine including, in order of …
Number of citations: 162 link.springer.com
JB McClintock, BJ Baker, MT Hamann… - Journal of chemical …, 1994 - Springer
… homarine tested not only caused feeding deterrence, but in several sea stars a flight response was noted. Homarine … the bryozoans and hydroids) contain homarine, suggestingM. mollis …
Number of citations: 58 link.springer.com
S Berking - Development, 1987 - journals.biologists.com
… homarine content of an extract the area covered by the homarine peak was compared to a homarine … Separate batches of tissue pieces were used to determine the homarine and the …
Number of citations: 66 journals.biologists.com
AP Mathias, DM Ross, M Schachter - The Journal of physiology, 1960 - ncbi.nlm.nih.gov
… , homarine (N-methyl picolinic acid betaine), in high concentrations in the tissues of all the sea anemones which we studied, and also in the Portuguese man-of-war, Physalia. Homarine…
Number of citations: 85 www.ncbi.nlm.nih.gov
JC Netherton 3rd, S Gurin - Journal of Biological Chemistry, 1982 - Elsevier
… reported (1) that homarine is synthesized by shrimp muscle homogenates and that, of a … of homarine. It has also been established (1) that [‘“Cl glycine is converted to homarine without …
Number of citations: 48 www.sciencedirect.com
IK Suwetja - 日本水産学会誌, 1989 - jlc.jst.go.jp
Marine invertebrates consisting of 9 species of mollusks, 7 of crustaceans and 3 of echinoderms, were analyzed for ATP-related compounds, homarine, and trigonelline during ice …
Number of citations: 67 jlc.jst.go.jp
S Berking - Roux's archives of developmental biology, 1986 - Springer
… Homarine concentrations down to 10 −6 mol/l stop or retard … with homarine during metamorphosis influences the proportioning of the future polyp's body pattern. Most of the homarine …
Number of citations: 42 link.springer.com
T Hirano - Nippon Suisan Gakkaishi, 1975 - jlc.jst.go.jp
… of homarine in the … homarine varied considerably with species and tissues; the maximum value of 400mg/100g (on a wet weight basis) was found in the liver of top-shell, while homarine …
Number of citations: 24 jlc.jst.go.jp
S Affeld, H Wägele, C Avila, S Kehraus… - Bonner Zoologische …, 2006 - zoologicalbulletin.de
… of homarine in Opisthobranchia and in a few of their food organisms. Our results indicate that homarine … etc.), lack homarine. An exception is the cephalaspid Aglaja tricolorata in which …
Number of citations: 18 zoologicalbulletin.de

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